molecular formula C17H20F3N3O2 B15213892 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide CAS No. 88755-75-3

2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide

Cat. No.: B15213892
CAS No.: 88755-75-3
M. Wt: 355.35 g/mol
InChI Key: IQHSTPXPRLTCDX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyquinoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Intermediate: The synthesis begins with the preparation of 6-methoxyquinolin-8-amine. This can be achieved through the nitration of 6-methoxyquinoline, followed by reduction of the nitro group to an amine.

    Introduction of the Pentyl Chain: The quinoline intermediate is then reacted with a suitable pentyl halide under basic conditions to introduce the pentyl chain.

    Formation of the Trifluoroacetamide: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to form the trifluoroacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is unique due to the presence of the methoxyquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

88755-75-3

Molecular Formula

C17H20F3N3O2

Molecular Weight

355.35 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

InChI

InChI=1S/C17H20F3N3O2/c1-11(5-3-8-22-16(24)17(18,19)20)23-14-10-13(25-2)9-12-6-4-7-21-15(12)14/h4,6-7,9-11,23H,3,5,8H2,1-2H3,(H,22,24)

InChI Key

IQHSTPXPRLTCDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC(=O)C(F)(F)F)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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